(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid
CAS No.: 1310404-91-1
Cat. No.: VC0173686
Molecular Formula: C10H14BNO3
Molecular Weight: 207.036
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310404-91-1 |
|---|---|
| Molecular Formula | C10H14BNO3 |
| Molecular Weight | 207.036 |
| IUPAC Name | (6-cyclopentyloxypyridin-2-yl)boronic acid |
| Standard InChI | InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 |
| Standard InChI Key | LHERBYPQTFOPDN-UHFFFAOYSA-N |
| SMILES | B(C1=NC(=CC=C1)OC2CCCC2)(O)O |
Introduction
Fundamental Characteristics
Chemical Identity and Nomenclature
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid is identified by the CAS number 1310404-91-1. Its IUPAC name is (6-cyclopentyloxypyridin-2-yl)boronic acid, though it may also be referred to as [6-(cyclopentyloxy)-2-pyridinyl]boronic acid in some chemical databases . The compound features a distinctive structural arrangement where a boronic acid group is attached to a pyridine ring that also bears a cyclopentyloxy substituent.
Structural Features
The molecular structure of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid consists of three primary components: a pyridine ring serving as the core scaffold, a cyclopentyloxy group attached at the 6-position of the pyridine ring, and a boronic acid functionality at the 2-position. This specific arrangement confers unique chemical properties and reactivity patterns that make it valuable in synthetic chemistry applications.
Molecular Properties
The compound is characterized by the molecular formula C10H14BNO3 and has a molecular weight of 207.036 g/mol. Its standard InChI representation is InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2, and its standard InChIKey is LHERBYPQTFOPDN-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases.
| Property | Value |
|---|---|
| CAS Number | 1310404-91-1 |
| Molecular Formula | C10H14BNO3 |
| Molecular Weight | 207.036 g/mol |
| IUPAC Name | (6-cyclopentyloxypyridin-2-yl)boronic acid |
| SMILES Notation | B(c1cccc(n1)OC2CCCC2)(O)O |
| Density | 1.2±0.1 g/cm3 |
Physical and Chemical Properties
Thermodynamic Properties
The compound exhibits a relatively high boiling point of approximately 391.3±52.0 °C at 760 mmHg, indicating strong intermolecular interactions. Its flashpoint is estimated at 190.5±30.7 °C, which has implications for its handling and safety considerations . These thermodynamic properties suggest the compound has significant thermal stability within normal laboratory conditions.
Additional Physical Parameters
The compound has a polarizability of approximately 21.4±0.5 10-24cm3, which influences its interactions with electromagnetic radiation and other molecules. Its density is approximately 1.2±0.1 g/cm3, and it has a very low vapor pressure of 0.0±0.9 mmHg at 25°C, indicating minimal volatility at room temperature .
| Physical Property | Value |
|---|---|
| Boiling Point | 391.3±52.0 °C at 760 mmHg |
| Flash Point | 190.5±30.7 °C |
| Polarizability | 21.4±0.5 10-24cm3 |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid typically involves a strategic sequence of reactions beginning with appropriately functionalized pyridine derivatives. A common synthetic route employs chlorinated pyridine compounds that undergo reaction with cyclopentanol in the presence of suitable bases. This nucleophilic substitution establishes the cyclopentyloxy substituent at the 6-position of the pyridine ring.
Following the installation of the cyclopentyloxy group, the boronic acid functionality is typically introduced at the 2-position through metallation followed by treatment with a boron electrophile. Alternatively, halogen-metal exchange reactions using organolithium reagents, followed by quenching with trialkyl borates and subsequent hydrolysis, can effectively produce the desired boronic acid.
Critical Reaction Parameters
Several factors significantly influence the synthesis efficiency, including:
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Reaction temperature: Precise temperature control is essential for optimal yields and reduced side reactions.
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Solvent selection: The choice of solvent impacts solubility, reaction rates, and potential side reactions.
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Reaction duration: Optimizing reaction time is crucial for achieving complete conversion while minimizing decomposition.
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Catalyst selection: When applicable, the choice of catalyst can dramatically influence regioselectivity and yield.
Reactivity Profile
Applications in Organic Synthesis
Cross-Coupling Reactions
(6-(Cyclopentyloxy)pyridin-2-yl)boronic acid serves as an exceptionally versatile building block in organic synthesis, primarily due to its ability to engage in cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, allows for the construction of complex molecules by forming carbon-carbon bonds between the boronic acid and various coupling partners, including aryl and heteroaryl halides. This functionality makes it an invaluable tool for introducing the (6-cyclopentyloxy)pyridin-2-yl moiety into larger molecular frameworks.
Heterocycle Synthesis
The compound's unique structural features make it particularly useful in the synthesis of heterocyclic compounds. The pyridine core, already bearing the cyclopentyloxy substituent, can be further elaborated through various transformations to generate structurally diverse heterocycles with potential applications in materials science and medicinal chemistry.
Functional Group Transformations
Beyond cross-coupling reactions, the boronic acid functionality in (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid can undergo various functional group transformations. These include oxidation to yield the corresponding hydroxyl group, amination to form C-N bonds, and conversion to other boron derivatives such as trifluoroborates or boronate esters for specific applications in synthesis.
Medicinal Chemistry Applications
Pharmacological Considerations
Pyridine derivatives with specific substitution patterns have demonstrated various pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The incorporation of the cyclopentyloxy group may enhance these activities or confer additional beneficial properties, such as improved lipophilicity, which can influence drug absorption and distribution. These characteristics position (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid as a promising starting point for the development of novel therapeutic agents.
Environmental and Regulatory Considerations
Waste Management
Proper waste management is essential when working with (6-(Cyclopentyloxy)pyridin-2-yl)boronic acid. Laboratory waste containing this compound should be segregated appropriately and handed over to professional waste management services specialized in handling chemical waste. This approach minimizes potential environmental contamination and ensures compliance with environmental protection regulations .
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